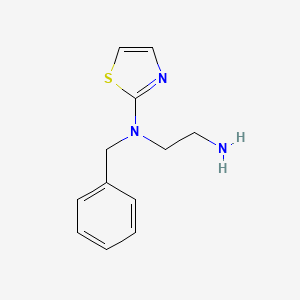![molecular formula C11H13N3O4S2 B7576412 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576412.png)
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid, also known as DMSA-Pyrazole, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound exhibits unique properties that make it an excellent candidate for various therapeutic purposes.
Mécanisme D'action
The mechanism of action of 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide has been shown to inhibit the activity of various kinases, including AKT and ERK, which play a crucial role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. Additionally, 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide as a diagnostic tool for various diseases should also be explored.
Méthodes De Synthèse
The synthesis of 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-amino-1H-pyrazole-3,5-diamine. The resulting product is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-3-10(8(2)19-7)20(17,18)13-9-4-12-14(5-9)6-11(15)16/h3-5,13H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRHAFQLJLWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)
![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)

![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[(4-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576393.png)
![3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576395.png)

![2-[4-[[2-(Tetrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576419.png)
![2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576432.png)
![2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576439.png)